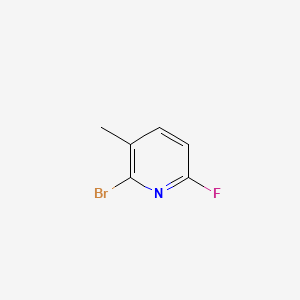

2-Bromo-6-fluoro-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

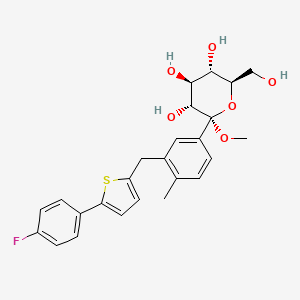

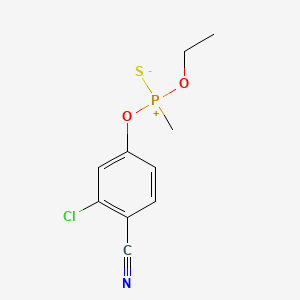

“2-Bromo-6-fluoro-3-methylpyridine” is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used in early discovery research .

Synthesis Analysis

The synthesis of similar compounds has been reported in various methods. For instance, “2-Fluoro-3-methylpyridine”, also known as “2-fluoro-3-picoline”, can be prepared by reacting “2-amino-3-methylpyridine” and "40% fluoroboric acid" . Another compound, “2-Bromo-6-methylpyridine”, is formed when “2-chloro-6-methylpyridine” is heated with "bromotrimethylsilane" .Molecular Structure Analysis

The molecular weight of “this compound” is 190.01 . The SMILES string representation of the molecule is "Cc1nc(Br)ccc1F" .Physical and Chemical Properties Analysis

“this compound” is a solid substance . The InChI key for the compound is "QVTPYAAQRJLAMZ-UHFFFAOYSA-N" .Scientific Research Applications

Chemical Synthesis and Functionalization

2-Bromo-6-fluoro-3-methylpyridine serves as a versatile compound in chemical synthesis. For instance, it's used as a substrate in halogen/halogen displacement reactions, a process where bromotrimethylsilane mediates the conversion of chloropyridines into bromopyridines and further into iodo compounds, showcasing the compound's reactivity and utility in creating halogen-rich intermediates (Schlosser & Cottet, 2002). Such intermediates are valuable in medicinal chemistry for the synthesis of a variety of compounds, as demonstrated by Wu et al., (2022) in their synthesis of unique halopyridines through halogen dance reactions (Wu et al., 2022).

Pharmaceutical Intermediates

It's also important in pharmaceutical intermediate synthesis. Pesti et al., (2000) illustrated its use in the efficient functionalization of pyridinylmethyl, leading to the production of drug candidates like DMP 543, a cognition enhancer. The process involved chlorination, hydrolysis, and methanesulfonylation, showcasing the compound's role in complex syntheses (Pesti et al., 2000).

Material Synthesis and Analytical Chemistry

In material synthesis, the compound is utilized for creating novel materials with desirable properties. For example, Sutherland & Gallagher (2003) used it in the synthesis of fluoropyridines and pyridones, contributing to the development of materials with potential applications in various domains including electronics and pharmaceuticals (Sutherland & Gallagher, 2003).

Advanced Chemical Studies

Moreover, it finds its application in advanced chemical studies such as the synthesis of complex molecular structures. Hirokawa et al., (2000) described its role in synthesizing dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, indicating its significance in the study and potential treatment of neurological conditions (Hirokawa et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

2-bromo-6-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPYAAQRJLAMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720904 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-01-4 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)